2-Propenoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester
Overview
Description
Scientific Research Applications
Conformational Analysis
The conformations of related esters and acids, such as E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, have been studied using NMR spectroscopy in different solvents, including methanol, chloroform, and dimethyl sulfoxide. These studies help understand the molecular behavior and properties in various environments, but no definitive conformational preferences were identified (Forgó, Felfoeldi, & Pálinkó, 2005).
Chromatographic Analysis
Gas-liquid chromatographic analyses have been conducted on esters like the methyl esters of monochlorinated propenoic and 2-butenoic acids. Such studies are essential for understanding the separation and analysis of these compounds in various applications, especially in chemical synthesis and quality control (Korhonen, 1984).
Synthesis Applications
2-Propenoic acid esters have been used in asymmetric synthesis, such as the synthesis of S-(+)-3-hydroxy-3-phenylvaleric acid. These methods are crucial in the production of specific enantiomers for various chemical and pharmaceutical applications (Mitsui & Kudo, 1967).
Material Science and Industrial Applications
These compounds are also significant in material science, like in the preparation of methyl-2-(ω-iodoalkyl)propenoates, leading to products like 2-carbomethoxy-1,3-butadiene, which have applications in polymer and material science (Alanine, Fishwick, Jones, & Mitchell, 1989).
Analytical Chemistry Applications
Analytical chemistry utilizes these esters for various purposes. For instance, their use in the coulometric generation of H+ ions in propylene carbonate highlights their role in analytical methods and the study of chemical reactions (Mihajlović, Vajgand, Jakšić, & Manetović, 1990).
Environmental and Safety Studies
Environmental and safety studies have also incorporated 2-Propenoic acid esters. A study on GC-MS determinon methods for hazardous substances like 2-Propenoic acid methyl ester in workplace air underlines the importance of monitoring and managing these compounds in occupational health (Lao Qianqun, 2006).
Properties
IUPAC Name |
2-phenylpropan-2-yl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAHQRRLKQYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578374 | |
Record name | 2-Phenylpropan-2-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54554-17-5 | |
Record name | 2-Phenylpropan-2-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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